4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

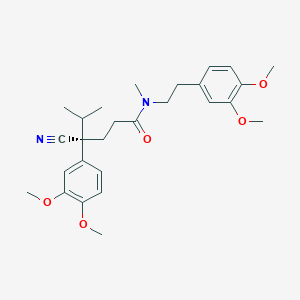

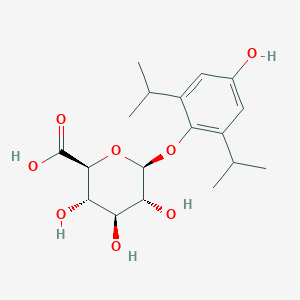

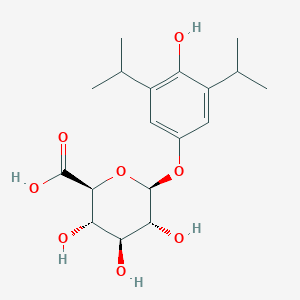

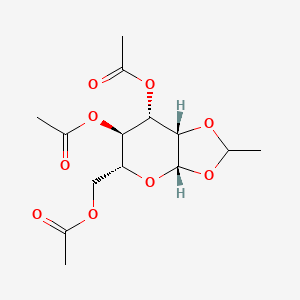

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a synthetic glycoside, a class of compounds where a sugar moiety is bonded through its anomeric carbon to another group via a glycosidic bond. These compounds are significant in the development of pharmaceuticals, biologically active molecules, and in the study of carbohydrate-based interactions in biological systems.

Synthesis Analysis

The synthesis of similar acetyl-protected glucopyranosides often involves the reaction of activated sugar derivatives with alcohols in the presence of a catalyst. For example, a practical synthesis approach for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-D-glucopyranoside, uses β-D-glucose pentaacetate and allyl alcohol, catalyzed by ZnCl2 in toluene, demonstrating the typical strategies in synthesizing acetyl-protected glucopyranosides for further applications in organic synthesis and medicinal chemistry (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of acetyl-protected glucopyranosides is characterized by the presence of acetyl groups protecting the hydroxyl functions of the glucopyranose molecule. X-ray diffraction and NMR spectroscopy are common methods for determining these structures, providing detailed information about the arrangement of atoms and the conformation of the glycosidic linkage.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including glycosylation where the sugar moiety is transferred to other molecules, and deacetylation, where the protective acetyl groups are removed under specific conditions. Their reactivity and stability under different conditions are essential for their application in synthesis pathways.

Physical Properties Analysis

The physical properties, such as solubility in organic solvents, melting points, and crystallinity, are influenced by the acetyl groups. These properties are critical for purification and characterization processes. For example, certain derivatives crystallize readily from crude reaction mixtures, facilitating their isolation and purification (Kushwaha, Kováč, & Baráth, 2018).

Aplicaciones Científicas De Investigación

Biological Activities of Derivatized D-glucans

D-glucans, including their chemically modified versions like acetylated glucans, have garnered attention for their technological properties and biological activities, which are beneficial in the chemical and pharmaceutical sectors. The chemical modifications, such as acetylation, enhance solubility, which can significantly affect their biological functions. These functions include antioxidation, anticoagulation, and potential antitumor, antiviral activities. Such properties make derivatized glucans interesting for biotechnological applications, suggesting their relevance in preventing and treating various human diseases and clinical complications (Kagimura et al., 2015).

Incretin-Based Therapies

While not directly related to the compound , incretin-based therapies provide a context for discussing glucopyranoside derivatives. Incretins like GLP-1 and GIP play a crucial role in glucose metabolism, with their therapeutic analogs and inhibitors offering new approaches to treat type 2 diabetes. These therapies, which include GLP-1 receptor agonists and DPP-4 inhibitors, leverage the physiological effects of incretins to control blood sugar levels, demonstrating the importance of glucopyranose-based structures in medicinal chemistry and therapeutic applications (Baggio & Drucker, 2007).

Cyclodextrins and Their Applications

Cyclodextrins, cyclic oligosaccharides that share structural similarities with glucopyranoside derivatives, have a wide range of applications due to their ability to form host–guest complexes. These applications span pharmaceuticals, drug delivery systems, and food industries, highlighting the versatility of cyclic and acetylated sugar compounds in enhancing the solubility, stability, and bioavailability of various guest molecules (Sharma & Baldi, 2016).

Mecanismo De Acción

Target of Action

It is widely employed in the biomedical sector, serving as a pivotal substance for investigating the intricacies of enzyme kinetics and carbohydrate chemistry .

Mode of Action

The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .

Biochemical Pathways

Given its role in enzyme kinetics and carbohydrate chemistry, it may be involved in various metabolic pathways .

Result of Action

Its role in investigating enzyme kinetics and carbohydrate chemistry suggests it may have significant effects at the molecular level .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFUJLNDNATWOD-QMCAAQAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)